Cas no 326006-77-3 (4-formyl-2-methoxyphenyl furan-2-carboxylate)
4-formyl-2-methoxyphenyl furan-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-Formyl-2-methoxyphenyl 2-furoate
- 4-formyl-2-methoxyphenyl furan-2-carboxylate
- Oprea1_205491
- SR-01000080317-1
- (4-formyl-2-methoxyphenyl) furan-2-carboxylate
- SR-01000080317
- Furan-2-carboxylic acid 4-formyl-2-methoxy-phenyl ester
- CS-0307466
- 2-Furancarboxylic acid, 4-formyl-2-methoxyphenyl ester
- Z56812786
- AKOS000115219
- EN300-01049
- 4-(2-furoyloxy)-3-methoxybenzaldehyde
- BBL015509
- 4-formyl-2-methoxyphenylfuran-2-carboxylate
- MFCD01005855
- ALBB-001409
- STK027720
- G42924
- KSOOHBRTOATAMA-UHFFFAOYSA-N
- VS-04942
- 326006-77-3
- F0354-0003
- Oprea1_730352
-
- MDL: MFCD01005855
- Inchi: 1S/C13H10O5/c1-16-12-7-9(8-14)4-5-10(12)18-13(15)11-3-2-6-17-11/h2-8H,1H3
- InChI Key: KSOOHBRTOATAMA-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CO1)=O)C1C=CC(C=O)=CC=1OC
Computed Properties
- Exact Mass: 246.05282342g/mol
- Monoisotopic Mass: 246.05282342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 65.7Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 443.5±40.0 °C at 760 mmHg
- Flash Point: 222.0±27.3 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
4-formyl-2-methoxyphenyl furan-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-formyl-2-methoxyphenyl furan-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F650238-100mg |
4-Formyl-2-methoxyphenyl furan-2-carboxylate |
326006-77-3 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F650238-500mg |
4-Formyl-2-methoxyphenyl furan-2-carboxylate |
326006-77-3 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | F650238-1g |
4-Formyl-2-methoxyphenyl furan-2-carboxylate |
326006-77-3 | 1g |
$ 340.00 | 2022-06-04 | ||
| Chemenu | CM113512-5g |
4-formyl-2-methoxyphenyl 2-furoate |
326006-77-3 | 95% | 5g |
$420 | 2021-08-06 | |
| Chemenu | CM113512-10g |
4-formyl-2-methoxyphenyl 2-furoate |
326006-77-3 | 95% | 10g |
$720 | 2021-08-06 | |
| Chemenu | CM113512-1g |
4-formyl-2-methoxyphenyl 2-furoate |
326006-77-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM113512-5g |
4-formyl-2-methoxyphenyl 2-furoate |
326006-77-3 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB379322-500 mg |
4-Formyl-2-methoxyphenyl furan-2-carboxylate |
326006-77-3 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB379322-1 g |
4-Formyl-2-methoxyphenyl furan-2-carboxylate |
326006-77-3 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB379322-5 g |
4-Formyl-2-methoxyphenyl furan-2-carboxylate |
326006-77-3 | 5g |
€656.50 | 2023-04-25 |
4-formyl-2-methoxyphenyl furan-2-carboxylate Suppliers
4-formyl-2-methoxyphenyl furan-2-carboxylate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 4-formyl-2-methoxyphenyl furan-2-carboxylate
Chemical Profile of 4-formyl-2-methoxyphenyl furan-2-carboxylate (CAS No: 326006-77-3)
4-formyl-2-methoxyphenyl furan-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number 326006-77-3, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of furan derivatives, characterized by a five-membered oxygen-containing heterocycle, and it incorporates both formyl and methoxy functional groups, making it a versatile intermediate for further chemical modifications.
The molecular structure of 4-formyl-2-methoxyphenyl furan-2-carboxylate consists of a furan ring substituted at the 2-position with a methoxy group and at the 4-position with a formyl group. This specific arrangement of functional groups provides unique reactivity patterns that make it valuable in the synthesis of more complex molecules. The presence of the formyl group (CHO) at the 4-position allows for condensation reactions, such as Schiff base formation, while the methoxy group (OCH₃) can participate in etherification or nucleophilic substitution reactions. These properties have made 4-formyl-2-methoxyphenyl furan-2-carboxylate a useful building block in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, there has been growing interest in 4-formyl-2-methoxyphenyl furan-2-carboxylate due to its potential applications in medicinal chemistry. Furan derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural features of 4-formyl-2-methoxyphenyl furan-2-carboxylate suggest that it may interact with biological targets in ways that could lead to therapeutic benefits. For instance, the formyl group can serve as a probe for studying enzyme binding mechanisms, while the methoxy group can be used to modulate pharmacokinetic properties.
One of the most compelling aspects of 4-formyl-2-methoxyphenyl furan-2-carboxylate is its utility as a precursor in the synthesis of more complex heterocyclic compounds. Researchers have utilized this compound to develop novel scaffolds for drug discovery programs. For example, by reacting 4-formyl-2-methoxyphenyl furan-2-carboxylate with various nucleophiles, such as amines or thiols, chemists can generate Schiff bases or thioamides, respectively. These derivatives have been explored for their potential to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase.
Recent studies have also highlighted the role of 4-formyl-2-methoxyphenyl furan-2-carboxylate in the development of metal-based drug candidates. The ability of transition metals to coordinate with oxygen-containing heterocycles has been exploited to create catalysts or therapeutic agents. For instance, complexes formed between 4-formyl-2-methoxyphenyl furan-2-carboxylate and transition metals like ruthenium or platinum have shown promise in photodynamic therapy and chemotherapy applications. The formyl group's ability to participate in coordination chemistry while maintaining its reactivity towards nucleophiles makes it an ideal candidate for such studies.
The synthetic methodologies for preparing 4-formyl-2-methoxyphenyl furan-2-carboxylate have also seen significant advancements. Modern synthetic strategies often involve catalytic processes that enhance efficiency and minimize waste. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce new substituents onto the furan ring without compromising regioselectivity. Additionally, green chemistry principles have been applied to develop solvent-free or aqueous-phase reactions for synthesizing this compound.
In conclusion,4-formyloxyphenoxyfuranic acid (CAS No: 326006-77-3) represents a fascinating compound with diverse applications in pharmaceutical research and industrial chemistry. Its unique structural features and reactivity patterns make it an invaluable intermediate for designing new drugs and materials. As research continues to uncover new synthetic routes and biological activities,4-formyloxyphenoxyfuranic acid (CAS No: 326006-77-3) is poised to play an increasingly important role in advancing chemical innovation across multiple disciplines.
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